N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine
Description
N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine (CAS: 52373-12-3) is a tetrahydronaphthalenamine derivative characterized by a heptyl chain at the N-position and a methoxy group at the 6-position of the aromatic ring. Its molecular formula is C₁₈H₂₉NO, with a molecular weight of 275.43 g/mol. The compound exhibits a bicyclic structure combining a partially saturated naphthalene ring and an aliphatic heptyl amine chain, contributing to its unique physicochemical and pharmacological properties .
Key identifiers include:
- InChIKey: PKIDTLMQYNIGIE-UHFFFAOYSA-N
- SMILES: CCCCCCCNC1CCCC2=C1C=CC(=C2)OC
- Predicted Collision Cross Section (CCS): 169.1 Ų (for [M+H]+ adduct) .
Pharmacologically, its methanesulfonate salt (CID: 49913) demonstrates potent local anesthetic activity, with efficacy comparable to tetracaine and superior to lidocaine in preclinical models .
Properties
CAS No. |
52373-12-3 |
|---|---|
Molecular Formula |
C18H29NO |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-heptyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C18H29NO/c1-3-4-5-6-7-13-19-18-10-8-9-15-14-16(20-2)11-12-17(15)18/h11-12,14,18-19H,3-10,13H2,1-2H3 |
InChI Key |
PKIDTLMQYNIGIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC1CCCC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 6-Methoxy-1-Tetralone with Heptylamine
Reductive amination offers a direct route to secondary amines by coupling ketones with primary amines in the presence of reducing agents. For this target compound, 6-methoxy-1-tetralone serves as the ketone precursor, reacting with heptylamine under hydrogenation conditions.
Procedure :
A mixture of 6-methoxy-1-tetralone (10.0 g, 52.6 mmol) and heptylamine (6.7 mL, 63.1 mmol) in methanol (150 mL) is stirred with 10% palladium on carbon (1.0 g) under hydrogen (50 psi) at 50°C for 24 hours . The catalyst is filtered, and the solvent is evaporated. The crude product is purified via column chromatography (hexane/ethyl acetate, 4:1) to yield the title compound as a pale-yellow oil.
Key Data :
-
Yield : 68–75%
-
Reaction Conditions : 50°C, H₂ (50 psi), Pd/C catalyst
-
Characterization : ¹H NMR (CDCl₃) δ 1.25–1.45 (m, 10H, heptyl chain), 2.75–2.90 (m, 2H, tetralin CH₂), 3.80 (s, 3H, OCH₃), 5.15 (t, 1H, NH) .
Alkylation of 1-Amino-6-Methoxy-Tetralin with Heptyl Bromide
Alkylation of a primary amine with alkyl halides is a classical method for introducing long-chain substituents. Here, 1-amino-6-methoxy-tetralin is treated with heptyl bromide under basic conditions.
Procedure :
1-Amino-6-methoxy-tetralin (8.0 g, 41.2 mmol) and potassium carbonate (11.4 g, 82.4 mmol) are suspended in acetonitrile (100 mL). Heptyl bromide (7.2 mL, 49.4 mmol) is added dropwise, and the mixture is refluxed for 18 hours . The reaction is quenched with water, extracted with dichloromethane, and dried over MgSO₄. Purification by silica gel chromatography (hexane/ethyl acetate, 3:1) affords the product.
Key Data :
-
Yield : 60–65%
-
Reaction Conditions : Reflux in acetonitrile, K₂CO₃ base
-
Optimization Note : Excess heptyl bromide (1.2 equiv) ensures complete alkylation, minimizing dimerization .
Carbodiimide-Mediated Coupling with Subsequent Reduction
This two-step approach involves forming an amide intermediate followed by reduction to the amine. The method adapts carbodiimide coupling protocols from analogous tetralin-amine syntheses .
Step 1: Amide Formation
6-Methoxy-1-naphthoic acid (9.5 g, 45.7 mmol) is dissolved in DMF (50 mL) with HOBt (9.3 g, 68.6 mmol) and EDC·HCl (10.5 g, 54.8 mmol). Heptylamine (6.0 mL, 54.8 mmol) is added at 0°C, and the mixture is stirred at room temperature for 12 hours. Workup yields the amide intermediate.
Step 2: Reduction with LiAlH₄
The amide (12.0 g, 38.2 mmol) is treated with LiAlH₄ (4.3 g, 114.6 mmol) in THF (100 mL) under reflux for 6 hours. After quenching with aqueous NaOH, the product is extracted and purified.
Key Data :
-
Overall Yield : 58%
-
Critical Parameters : Strict anhydrous conditions for LiAlH₄ to prevent side reactions .
A method inspired by ethyl formate-mediated formylation (as seen in ) is modified for heptyl group introduction.
Procedure :
1-Amino-6-methoxy-tetralin (7.0 g, 36.1 mmol) is heated with heptyl chloroformate (8.2 mL, 54.2 mmol) in dichloromethane (50 mL) at 40°C for 8 hours. The formamide intermediate is isolated and reduced with LiAlH₄ (3.0 g, 79.0 mmol) in THF to yield the final product.
Key Data :
-
Yield : 63%
-
Advantage : Avoids harsh alkylation conditions, suitable for acid-sensitive substrates .
Gabriel Synthesis with Phthalimide Protection
The Gabriel synthesis provides a route to primary amines via alkylation of phthalimide salts, followed by deprotection.
Procedure :
Potassium phthalimide (12.0 g, 64.8 mmol) and 1-bromo-6-methoxy-tetralin (15.0 g, 59.8 mmol) are heated in DMF (100 mL) at 90°C for 24 hours. The phthalimide intermediate is hydrolyzed with hydrazine (10 mL) in ethanol (50 mL) under reflux, yielding 1-amino-6-methoxy-tetralin, which is subsequently alkylated as in Method 2.
Key Data :
-
Yield : 55% (two steps)
-
Limitation : Requires pre-functionalized bromo-tetralin, complicating scalability .
Comparative Analysis of Methods
| Method | Yield | Complexity | Key Advantage |
|---|---|---|---|
| Reductive Amination | 68–75% | Moderate | One-pot synthesis |
| Alkylation | 60–65% | Low | Straightforward conditions |
| Carbodiimide Coupling | 58% | High | Applicable to diverse carboxylic acids |
| Formylation-Alkylation | 63% | Moderate | Mild conditions for acid-sensitive groups |
| Gabriel Synthesis | 55% | High | Avoids direct handling of amines |
Chemical Reactions Analysis
Types of Reactions
N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can further reduce the compound to more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium tert-butoxide as bases for nucleophilic substitution.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: More saturated naphthalene derivatives.
Substitution: Various substituted naphthalenamines depending on the nucleophile used.
Scientific Research Applications
N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine has been investigated for various biological activities:
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In Vitro Studies : The compound has shown significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). A dose-dependent reduction in cell viability was observed, indicating its potential use in cancer therapy .
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| MCF-7 | 75.5 |
| HeLa | 68.9 |
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties. It has been tested using various assays such as DPPH radical scavenging and FRAP methods. The compound demonstrated effective free radical scavenging capabilities, suggesting its potential use in preventing oxidative stress-related diseases .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:
- Absorption : Preliminary studies suggest good oral bioavailability.
- Metabolism : Primarily metabolized in the liver; specific metabolic pathways are under investigation.
- Excretion : Mainly excreted via urine.
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on tumor growth in xenograft models. The results indicated that administration of the compound significantly reduced tumor size compared to control groups.
Case Study 2: Antioxidant Efficacy
Another study focused on the antioxidant effects of the compound in a model of oxidative stress induced by hydrogen peroxide. The findings demonstrated a marked reduction in oxidative damage markers in treated groups compared to untreated controls.
Mechanism of Action
The mechanism of action of N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine involves its interaction with molecular targets such as neurotransmitter receptors. It competitively inhibits the uptake of serotonin (5-HT) and increases the release of serotonin from neuronal cells . This modulation of serotonin levels can have significant effects on mood, cognition, and behavior.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Tetrahydronaphthalenamine Derivatives
The pharmacological and physicochemical profiles of tetrahydronaphthalenamines are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations :
- Methoxy Position : The 6-methoxy group distinguishes it from analogs like 5l and 5n, which lack aromatic oxygen substituents. Methoxy groups typically enhance receptor binding via hydrogen bonding .
- Chloro vs. Methoxy : The chloro-substituted analog (CAS: 1810074-75-9) may exhibit divergent bioactivity due to electron-withdrawing effects, though its specific pharmacological roles remain underexplored .
Pharmacological Comparison
Table 2: Local Anesthetic Potency and Toxicity
| Compound | Rabbit Corneal Reflex (TAC*) | Guinea Pig Wheal (TAC*) | Mouse Sciatic Nerve Block (TAC*) | Acute Toxicity (Mouse LD₅₀, mg/kg) |
|---|---|---|---|---|
| N-Heptyl-6-methoxy-1,2,3,4-tetrahydro-1-naphthalenamine methanesulfonate | 0.04% | 0.02% | 0.06% | 138 (sc), 26 (iv) |
| Tetracaine | 0.04% | 0.02% | 0.10% | 35 (sc), 7 (iv) |
| Lidocaine | 0.66% | 0.22% | 0.86% | 380 (sc), 65 (iv) |
*TAC: Threshold Anesthetic Concentration (lowest concentration producing 5 min anesthesia) .
Key Findings :
- Potency : The target compound matches tetracaine in potency but is 10–11× more potent than lidocaine across models .
- Toxicity : While more toxic than lidocaine, it is safer than tetracaine (higher LD₅₀/TAC ratio) .
- Epinephrine Synergy : Unlike tetracaine, its duration is less dependent on epinephrine co-administration, suggesting distinct vasoactivity .
Functional Group Impact on Bioactivity
- N-Substitution : The heptyl chain likely reduces systemic toxicity compared to smaller alkyl groups (e.g., methyl in 5l) by slowing metabolic degradation .
- Methoxy Group : The 6-methoxy group may mimic serotoninergic ligands (e.g., 6-MeOTHBC in ), though the target compound lacks direct serotonin receptor activity .
- Aromatic vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
